(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWIAWMJHZMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390192 |

Source

|

| Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21591-75-3 |

Source

|

| Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-methyl-2-oxoindoline-3-acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxoindoline-3-acetic Acid

Introduction

1-Methyl-2-oxoindoline-3-acetic acid, a derivative of the oxindole heterocyclic system, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. The oxindole core is a privileged scaffold, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide provides a comprehensive analysis of the core physicochemical properties of 1-methyl-2-oxoindoline-3-acetic acid, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these fundamental properties is critical for predicting the molecule's pharmacokinetic and pharmacodynamic behavior, and for its rational design into novel therapeutic agents.

While extensive data exists for the parent compound, oxindole-3-acetic acid—a known catabolite of the plant hormone indole-3-acetic acid[2][3]—and the related auxin, indole-3-acetic acid, the N-methylated derivative that is the subject of this guide is less characterized in publicly available literature. This document aims to fill this gap by consolidating known information, providing expert analysis based on analogous structures, and presenting robust protocols for its empirical study.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and establish its identity.

Chemical Structure:

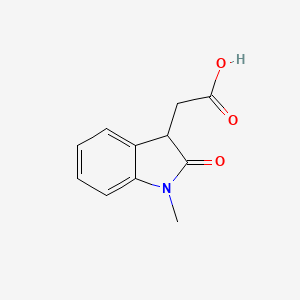

Figure 1: Chemical structure of 1-methyl-2-oxoindoline-3-acetic acid.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 21591-75-3 | [4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4] |

| Molecular Weight | 205.21 g/mol | [4] |

| SMILES | O=C(O)CC1C(N(C)C2=C1C=CC=C2)=O | [4] |

| InChIKey | Not readily available |

The structure features a bicyclic oxindole core with a methyl group at the N1 position and an acetic acid moiety at the C3 position. The C3 position is a chiral center, and this guide will primarily discuss the racemic mixture unless otherwise specified.

Synthesis of 1-Methyl-2-oxoindoline-3-acetic Acid

Figure 2: Proposed two-step synthesis workflow for 1-methyl-2-oxoindoline-3-acetic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 2-(1-methyl-2-oxoindolin-3-yl)acetate

This procedure is adapted from the synthesis of similar indole derivatives.

-

Reagents and Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylisatin (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. The choice of a strong, non-nucleophilic base is critical to deprotonate the C3 position, forming a nucleophilic enolate.

-

Alkylation: While maintaining the temperature at 0 °C, add methyl bromoacetate (1.1 equivalents) dropwise. The enolate will undergo an SN2 reaction with the electrophilic alkyl halide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to 1-Methyl-2-oxoindoline-3-acetic Acid

-

Saponification: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 equivalents), and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. The ester will be saponified to its corresponding carboxylate salt.

-

Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Precipitation: Slowly add aqueous hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring until the solution is acidic (pH ~2). The desired carboxylic acid product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-methyl-2-oxoindoline-3-acetic acid.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-methyl-2-oxoindoline-3-acetic acid is limited, we can infer and predict its properties based on its structure and comparison with related molecules.

| Property | 1-Methyl-2-oxoindoline-3-acetic acid (Predicted/Inferred) | Oxindole-3-acetic acid (Experimental) | Indole-3-acetic acid (Experimental) |

| Melting Point (°C) | Inferred: Likely a solid with a melting point >150 °C | 146 °C[5] | 168.5 °C[6] |

| Boiling Point (°C) | >300 °C (decomposes) | Not available | Not available |

| pKa | Predicted: ~4.5 | Not available | ~4.75[6] |

| logP | Predicted: ~1.2 | 0.3 (Computed)[5] | 1.41[6] |

| Aqueous Solubility | Predicted: Sparingly soluble | Not available | 1.5 mg/mL[6] |

Melting Point

The melting point provides an indication of the purity and the strength of the crystal lattice. For 1-methyl-2-oxoindoline-3-acetic acid, a crystalline solid is expected. The presence of the carboxylic acid and the amide functionality allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point, likely comparable to or slightly lower than its unmethylated and indole counterparts due to the disruption of N-H hydrogen bonding.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. This is a critical parameter as it determines the ionization state of the molecule at physiological pH (7.4), which in turn affects solubility, permeability, and receptor binding.

Predicted pKa: Using computational tools such as ChemAxon's pKa predictor, the pKa of the carboxylic acid group in 1-methyl-2-oxoindoline-3-acetic acid is predicted to be approximately 4.5. This is in close agreement with the experimental pKa of the structurally similar indole-3-acetic acid (~4.75)[6]. At physiological pH, the carboxylic acid will be predominantly deprotonated, existing as the carboxylate anion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pKa Prediction | Rowan [rowansci.com]

Unraveling the Molecular Trajectory of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Technical Guide to Mechanistic Elucidation

Abstract

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid represents a compelling molecular scaffold with therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the biological activities of this compound. Drawing upon the established pharmacological profiles of structurally related 2-oxoindole and indole-3-acetic acid derivatives, we present a series of well-founded hypotheses and detail the requisite experimental protocols to dissect its molecular interactions. This whitepaper advocates for a multi-pronged approach, exploring potential activities as a kinase inhibitor, an anti-inflammatory agent, a modulator of tubulin polymerization, a PPARγ agonist, and an antimicrobial compound. Each proposed avenue of investigation is supported by robust, self-validating experimental designs, intended to generate unequivocal data and accelerate the journey from molecular concept to therapeutic application.

Introduction: The Enigma of a Privileged Scaffold

The 2-oxoindole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology. The incorporation of a methyl group at the 1-position and an acetic acid moiety at the 3-position of this scaffold creates this compound, a molecule of significant scientific interest. While direct studies on this specific compound are sparse, the known biological activities of its structural relatives provide a logical starting point for investigation. Derivatives of the 2-oxoindole scaffold are known to exhibit potent kinase inhibitory activity, a cornerstone of modern targeted cancer therapy. Furthermore, the indole-3-acetic acid motif, while famously a plant auxin, has also been implicated in anti-inflammatory and other signaling pathways in mammalian systems.

This guide is structured not as a static review of known information, but as a dynamic roadmap for discovery. We will proceed by formulating key hypotheses about the mechanism of action of this compound and then provide detailed, actionable protocols for testing these hypotheses.

Hypothesis I: Kinase Inhibition - A Primary Therapeutic Modality?

The 2-oxoindole scaffold is a prominent feature in several FDA-approved tyrosine kinase inhibitors, such as Sunitinib, which targets VEGFR and PDGFR. This structural precedent strongly suggests that this compound may exert its effects through the inhibition of one or more protein kinases.

Initial Broad-Spectrum Kinase Panel Screening

The logical first step is to perform a broad-spectrum kinase panel assay to identify potential kinase targets. This provides an unbiased overview of the compound's selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: Utilize a multi-well plate format (96- or 384-well).

-

Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

-

Compound Addition: Add the test compound at a screening concentration (e.g., 10 µM) to the appropriate wells. Include a DMSO-only control.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Use a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA, HTRF) or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®), to measure kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control.

Determination of IC50 for "Hit" Kinases

For any kinases showing significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

-

Serial Dilution: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

-

Kinase Assay: Perform the in vitro kinase assay as described above, using the range of compound concentrations.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

| Parameter | Description |

| Kinase Panel | A diverse selection of kinases (e.g., tyrosine kinases, serine/threonine kinases) |

| Compound Concentration (Screen) | 10 µM |

| Compound Concentration (IC50) | Serial dilution (e.g., 100 µM - 1 nM) |

| Substrate | Specific for each kinase |

| ATP Concentration | Typically at or near the Km for each kinase |

| Detection Method | Luminescence, fluorescence, or antibody-based |

Hypothesis II: Modulation of Inflammatory Pathways

Indole derivatives have been reported to possess anti-inflammatory properties. It is plausible that this compound could modulate key inflammatory mediators.

In Vitro Assessment of Anti-Inflammatory Activity

A common method to assess anti-inflammatory potential in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vivo Evaluation of Anti-Inflammatory Effects

The carrageenan-induced paw edema model in rodents is a well-established in vivo assay for acute inflammation.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

-

Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[1]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Hypothesis III: Disruption of Microtubule Dynamics

Certain indole derivatives are known to interfere with tubulin polymerization, a mechanism of action for several successful anticancer drugs.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of tubulin into microtubules by monitoring changes in turbidity.[3][4][5]

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[4][5]

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine if it inhibits or enhances tubulin polymerization.

Hypothesis IV: Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Some indole-containing compounds have been identified as ligands for PPARγ, a nuclear receptor involved in regulating metabolism and inflammation.[6][7]

PPARγ Ligand Binding Assay

A competitive binding assay can determine if the compound directly interacts with the PPARγ ligand-binding domain.

Experimental Protocol: PPARγ Competitive Binding Assay

-

Reagents: Use a commercially available PPARγ ligand binding assay kit, which typically includes a fluorescently labeled PPARγ ligand and the PPARγ ligand-binding domain.

-

Assay Procedure: In a multi-well plate, incubate the PPARγ ligand-binding domain with the fluorescent ligand in the presence of varying concentrations of the test compound.

-

Detection: Measure the fluorescence polarization or a similar signal to determine the displacement of the fluorescent ligand by the test compound.

-

Data Analysis: Calculate the binding affinity (e.g., Ki or IC50) of the compound for PPARγ.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of the compound to activate or inhibit PPARγ-mediated gene transcription.

Experimental Protocol: PPARγ Reporter Gene Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound's effect on PPARγ transcriptional activity.

Hypothesis V: Antimicrobial Activity

The indole nucleus is present in many compounds with antimicrobial properties. It is worthwhile to screen this compound for activity against a panel of pathogenic bacteria and fungi.[8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the MIC of a compound.[10]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing microbial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Integrated Mechanistic Workflow

The following diagram illustrates a logical workflow for the comprehensive mechanistic evaluation of this compound.

Caption: A workflow for elucidating the mechanism of action.

Conclusion

The therapeutic potential of this compound is significant, but its realization is contingent upon a thorough understanding of its mechanism of action. This technical guide provides a structured and scientifically rigorous approach to this challenge. By systematically investigating the hypotheses of kinase inhibition, anti-inflammatory activity, tubulin polymerization disruption, PPARγ modulation, and antimicrobial effects, researchers can efficiently and effectively characterize the biological profile of this promising compound. The detailed protocols and integrated workflow presented herein are designed to empower scientific teams to generate the high-quality, reproducible data necessary for advancing this molecule through the drug discovery and development pipeline.

References

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medical Chemistry, 56(5), 2125-2138. [Link]

-

MDPI. (2022). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. MDPI. [Link]

-

PMC - PubMed Central. (2023). Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats. PMC - PubMed Central. [Link]

-

PubMed. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. [Link]

-

ResearchGate. (2025). (PDF) Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms. ResearchGate. [Link]

-

ResearchGate. (2022). (PDF) Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. ResearchGate. [Link]

-

PubMed. (2013). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. [Link]

-

PMC - NIH. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]

-

NIH. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. NIH. [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

-

RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

PubMed. (2020). A Selective Modulator of Peroxisome Proliferator-Activated Receptor γ with an Unprecedented Binding Mode. PubMed. [Link]

-

MDPI. (n.d.). UHPLC-MS Chemical Fingerprinting and Antioxidant, Enzyme Inhibition, Anti-Inflammatory In Silico and Cytoprotective Activities of Cladonia chlorophaea and C. gracilis (Cladoniaceae) from Antarctica. MDPI. [Link]

-

ResearchGate. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. ResearchGate. [Link]

-

ResearchGate. (n.d.). In vitro tubulin polymerization assay. The assembly of tubulin into.... ResearchGate. [Link]

-

ResearchGate. (2024). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). ResearchGate. [Link]

-

PubMed. (n.d.). Modulation of peroxisome proliferator-activated receptor gamma stability and transcriptional activity in adipocytes by resveratrol. PubMed. [Link]

-

Cytoskeleton. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

-

Cytoskeleton. (n.d.). HTS-Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

-

Pharmacognosy Journal. (n.d.). Phytochemical Screening and Antiinflammatory Activity of the Extract from the Leaves of Desmodium molliculum (Kunth) DC (Fabaceae) in Rats with Acute Inflammation. Pharmacognosy Journal. [Link]

-

PMC. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

-

PubMed. (2023). Evaluation of Analgesics and Anti-Inflammatory Activity of the Root Extract of Impatiens rothii (Balsaminaceae) in Rodents. PubMed. [Link]

-

PubMed. (n.d.). Selective Modulation of PPARγ Activity Can Lower Plasma Glucose Without Typical Thiazolidinedione Side-Effects in Patients With Type 2 Diabetes. PubMed. [Link]

Sources

- 1. Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Analgesics and Anti-Inflammatory Activity of the Root Extract of Impatiens rothii (Balsaminaceae) in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. abscience.com.tw [abscience.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the compound (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation critical for its unambiguous identification.

The indole moiety is a significant structural subunit in many natural and synthetic molecules with important biological activity. Consequently, the synthesis and application of indole derivatives are of great interest in drug discovery. The accurate characterization of these molecules is the bedrock of reliable and reproducible research.

Molecular Structure and Logic of Analysis

The logical approach to characterizing this compound involves a systematic examination of its constituent functional groups and their expected spectroscopic signatures. The core structure is an N-methylated oxindole, substituted at the 3-position with an acetic acid moiety. Each component—the aromatic ring, the lactam (cyclic amide), the chiral center at C3, the methylene group, and the carboxylic acid—will produce distinct and predictable signals in the various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-prepared sample is paramount for obtaining high-quality NMR data.

Sample Preparation:

-

Analyte Quantity: For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. For this compound, DMSO-d₆ is a suitable choice due to the presence of the carboxylic acid proton. CDCl₃ could also be used, but the acidic proton may exchange or give a very broad signal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution to a high-quality 5 mm NMR tube, ensuring the final volume is around 4-5 cm in height.

-

Cleanliness: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a cleaning solvent like ethanol to remove any contaminants before insertion into the spectrometer.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

¹H NMR: Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A 90° pulse angle with proton decoupling is standard. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary.

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid will be a broad singlet and significantly downfield. |

| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~7.3 | t | 1H | Ar-H | Aromatic proton. |

| ~7.1 | t | 1H | Ar-H | Aromatic proton. |

| ~6.9 | d | 1H | Ar-H | Aromatic proton ortho to the nitrogen, shielded. |

| ~3.8 | t | 1H | C3-H | Methine proton at the chiral center, coupled to the adjacent methylene protons. |

| ~3.1 | s | 3H | N-CH₃ | Singlet for the N-methyl group. |

| ~2.8 | dd | 1H | -CH₂- | Methylene proton, diastereotopic. |

| ~2.6 | dd | 1H | -CH₂- | Methylene proton, diastereotopic. |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum in DMSO-d₆ at 100 MHz is as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=O (amide) | Carbonyl carbon of the lactam. |

| ~172 | C=O (acid) | Carbonyl carbon of the carboxylic acid. |

| ~143 | Ar-C (quat) | Quaternary aromatic carbon attached to nitrogen. |

| ~130 | Ar-C (quat) | Quaternary aromatic carbon. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~124 | Ar-CH | Aromatic methine carbon. |

| ~122 | Ar-CH | Aromatic methine carbon. |

| ~108 | Ar-CH | Aromatic methine carbon. |

| ~45 | C3 | Methine carbon at the chiral center. |

| ~35 | -CH₂- | Methylene carbon of the acetic acid side chain. |

| ~26 | N-CH₃ | N-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: Solid Sample Analysis

For a solid sample like this compound, the KBr pellet or thin-film method is appropriate.

Thin-Film Method:

-

Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | Characteristic very broad absorption for the hydrogen-bonded carboxylic acid O-H, often obscuring the C-H stretches. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the aromatic C-H bonds. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl and methylene C-H bonds. |

| ~1720 | Strong, Sharp | C=O stretch (acid) | Carbonyl stretch of the carboxylic acid. |

| ~1680 | Strong, Sharp | C=O stretch (amide) | Carbonyl stretch of the five-membered lactam ring. The ring strain and amide resonance contribute to this frequency. |

| ~1610, ~1470 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |

| ~750 | Strong | C-H bend | Out-of-plane bending for the ortho-disubstituted aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)

Given the polarity and presence of an acidic proton, Electrospray Ionization (ESI) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Caption: General workflow for ESI-Mass Spectrometry.

Predicted Mass Spectral Data

The molecular formula for this compound is C₁₁H₁₁NO₃. The calculated molecular weight is 205.21 g/mol .

-

Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at an m/z of 206.

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at an m/z of 204.

Key Fragmentation Pathways: A prominent fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of CO₂ (44 Da) from the deprotonated molecule. The indole ring itself is relatively stable and would likely remain intact in the major fragments. For instance, a significant fragment corresponding to the loss of the entire acetic acid side chain could be observed.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the data from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound, which is a critical step in any drug discovery and development pipeline. The provided protocols and predicted data serve as a valuable reference for scientists working with this and structurally related molecules.

References

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

NIST. (n.d.). 3-Indoleacetic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

- Julian, P. L., & Pikl, J. (1935). The Synthesis of Oxindole-3-acetic Acid. Journal of the American Chemical Society, 57(3), 560–561.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

- Ljung, K., Bhalerao, R. P., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 125(1), 474–485.

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Hu, M., Han, Y., & Luo, Y. (2012). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1356.

- Ivanov, I., & Gerova, M. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(11), 1054-1059.

-

Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Knowledge at UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

- Figshare. (n.d.). *1H and 13C NMR spectra were

Navigating the Solubility Landscape of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Technical Guide for Drug Development Professionals

The Oxindole Core and Its Solubility Implications

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The solubility of any oxindole derivative is a complex interplay of its core structure and the influence of its substituents. In the case of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, we must consider three key structural features: the oxindole core, the N-methyl group, and the acetic acid moiety at the 3-position.

The fundamental principle governing solubility is "like dissolves like."[1] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of an organic molecule is determined by the presence of polar bonds and functional groups.

Predictive Solubility Analysis Based on 2-Oxindole

While quantitative solubility data for this compound is not publicly available, a 2019 study in the Journal of Chemical & Engineering Data provides valuable insights into the solubility of the parent compound, 2-oxindole, in a range of organic solvents. This data serves as an excellent foundation for predicting the solubility behavior of our target molecule.

Table 1: Experimental Solubility of 2-Oxindole in Various Organic Solvents at Different Temperatures (mole fraction, x)

| Solvent | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K | 333.15 K |

| Methanol | 0.0153 | 0.0183 | 0.0218 | 0.0258 | 0.0305 | 0.0359 | 0.0421 | 0.0492 | 0.0574 |

| Ethanol | 0.0093 | 0.0112 | 0.0134 | 0.0159 | 0.0188 | 0.0221 | 0.0259 | 0.0303 | 0.0354 |

| n-Propanol | 0.0065 | 0.0078 | 0.0093 | 0.0111 | 0.0131 | 0.0154 | 0.0181 | 0.0212 | 0.0248 |

| Isopropanol | 0.0053 | 0.0064 | 0.0076 | 0.0091 | 0.0108 | 0.0127 | 0.0149 | 0.0175 | 0.0205 |

| n-Butanol | 0.0051 | 0.0061 | 0.0073 | 0.0087 | 0.0103 | 0.0121 | 0.0142 | 0.0166 | 0.0195 |

| Acetonitrile | 0.0108 | 0.0129 | 0.0154 | 0.0183 | 0.0216 | 0.0254 | 0.0298 | 0.0349 | 0.0408 |

| Ethyl Acetate | 0.0048 | 0.0059 | 0.0071 | 0.0086 | 0.0103 | 0.0123 | 0.0146 | 0.0173 | 0.0205 |

| Acetone | 0.0201 | 0.0241 | 0.0288 | 0.0342 | 0.0405 | 0.0478 | 0.0563 | 0.0662 | 0.0778 |

| Tetrahydrofuran | 0.0283 | 0.0337 | 0.0401 | 0.0475 | 0.0562 | 0.0663 | 0.0781 | 0.0919 | 0.1080 |

| Cyclohexane | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0005 | 0.0006 |

| Toluene | 0.0011 | 0.0013 | 0.0016 | 0.0020 | 0.0024 | 0.0029 | 0.0035 | 0.0042 | 0.0050 |

| 1,4-Dioxane | 0.0223 | 0.0267 | 0.0318 | 0.0378 | 0.0447 | 0.0528 | 0.0623 | 0.0732 | 0.0858 |

Data adapted from the Journal of Chemical & Engineering Data, 2019, 64 (10), pp 4395–4404.

From this data, we can infer several key trends for 2-oxindole:

-

High Solubility in Polar Aprotic Solvents: Tetrahydrofuran, acetone, and 1,4-dioxane demonstrate the highest solubilizing capacity for 2-oxindole.

-

Good Solubility in Alcohols: Methanol shows the best solubility among the alcohols, with solubility decreasing as the alkyl chain length increases (methanol > ethanol > n-propanol > n-butanol).

-

Moderate Solubility in Polar Protic and Other Aprotic Solvents: Acetonitrile and ethyl acetate show moderate solubility.

-

Poor Solubility in Nonpolar Solvents: Cyclohexane and toluene are very poor solvents for 2-oxindole.

The Influence of the N-Methyl Group

The addition of a methyl group to the nitrogen at position 1 will slightly increase the lipophilicity of the molecule. This modification will likely lead to a marginal decrease in solubility in highly polar solvents like water and a slight increase in solubility in less polar organic solvents.

The Dominant Effect of the Acetic Acid Moiety

The carboxylic acid group at the 3-position will have the most significant impact on the solubility profile. This group introduces a highly polar, hydrogen-bonding functional group.

-

Increased Polarity: The carboxylic acid can act as both a hydrogen bond donor and acceptor, significantly increasing the molecule's overall polarity.[2] This will likely enhance its solubility in polar protic solvents such as alcohols and water, compared to the parent oxindole.

-

Acid-Base Chemistry: The acidic nature of the carboxylic acid group means its solubility will be highly pH-dependent in aqueous solutions. In basic media, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more water-soluble.[3]

-

Solvent Interactions: The carboxylic acid group can form strong intermolecular hydrogen bonds. In nonpolar solvents, carboxylic acids often exist as dimers, which can sometimes enhance solubility in these environments.[4]

Predicted Solubility Profile for this compound:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol.

-

Moderate to Good Solubility: Likely in other alcohols (propanol, butanol), acetone, and tetrahydrofuran.

-

Low to Sparingly Soluble: Expected in less polar solvents like ethyl acetate and toluene.

-

Insoluble: Expected in nonpolar solvents such as hexane and cyclohexane.

A Rigorous Protocol for Experimental Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: A logical guide for solvent selection in drug development.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently lacking in the public domain, a strong predictive understanding can be achieved by analyzing the structure of the molecule and leveraging data from its parent compound, 2-oxindole. The presence of the N-methyl group and, more significantly, the acetic acid moiety, suggests that this compound will exhibit good solubility in polar protic and aprotic solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a reliable and systematic approach. A thorough understanding of solubility is a critical early step in the successful development of any new chemical entity, enabling rational decisions in synthesis, purification, and formulation.

References

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu

- Solubility of Organic Compounds. YouTube.

- Oxindole. Cayman Chemical.

- Oxindole | C8H7NO | CID 321710. PubChem.

- solubility experimental methods.pptx. Slideshare.

- The Chemistry of Oxindole.

- How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Predicting Solubility. Rowan Scientific.

- Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. University of Sri Jayewardenepura.

- 4.4 Solubility. Chemistry LibreTexts.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Video: Physical Properties of Carboxylic Acids. JoVE.

- Oxindole | 59-48-3. ChemicalBook.

- 2.2: Solubility Lab. Chemistry LibreTexts.

- Solubility of Organic Compounds. Chemistry Steps.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Oxindole synthesis. Organic Chemistry Portal.

- Solubility of Organic Compounds.

- Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. International Journal of Pharmaceutical Sciences.

- Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents.

Sources

Navigating the Void: A Technical Guide to the Structural Elucidation of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Territory of a Promising Molecule

In the landscape of pharmaceutical research and development, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its biological activity. The compound (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a derivative of the well-known oxindole scaffold, presents a compelling case for structural investigation. Its potential applications in medicinal chemistry necessitate a thorough understanding of its solid-state conformation and intermolecular interactions, which are pivotal for properties such as solubility, stability, and receptor binding.

A comprehensive survey of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals a notable absence of a publicly available, experimentally determined crystal structure for this compound (CAS 21591-75-3). This guide, therefore, ventures into this uncharted territory, not by presenting a solved structure, but by providing a robust framework for its determination. We will leverage the crystal structure of a closely related analogue, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate , as an illustrative model to discuss the principles of crystallographic analysis and molecular packing. Furthermore, this document will furnish detailed, field-proven protocols for the synthesis, crystallization, and structural elucidation of the title compound, thereby empowering researchers to bridge this gap in our collective knowledge.

Part 1: The Blueprint for Structure Determination - An Experimental Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and a deep understanding of the underlying chemical principles. The following workflow outlines the critical stages for the structural elucidation of this compound.

Part 2: Synthesis and Characterization - Forging the Foundation

A prerequisite for any crystallographic study is the availability of a pure, well-characterized sample. The synthesis of this compound can be approached through established methodologies in indole chemistry.

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

-

N-methylation of Isatin:

-

To a solution of isatin in a suitable aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Stir the suspension and add methyl iodide dropwise.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Work-up involves filtering the inorganic salts and removing the solvent under reduced pressure to yield 1-methylisatin.

-

-

Wittig or Horner-Wadsworth-Emmons Reaction:

-

React 1-methylisatin with a phosphorus ylide, such as (carbomethoxymethyl)triphenylphosphorane, to introduce the acetic acid ester moiety. This reaction typically yields the unsaturated intermediate, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.

-

-

Reduction of the Exocyclic Double Bond:

-

The unsaturated ester can be reduced to the saturated analogue, methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing agents like sodium borohydride in the presence of a nickel catalyst.

-

-

Hydrolysis of the Ester:

-

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like THF or methanol, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.

-

-

Purification and Characterization:

-

The crude product should be purified by recrystallization from a suitable solvent system.

-

The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Part 3: The Art of Crystallization

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and systematic screening.

Protocol 2: Single Crystal Growth

-

Solvent Selection:

-

Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature and moderately to highly soluble upon heating.

-

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a small volume of this solution as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a larger volume of a poor solvent (in which the compound is insoluble but the good solvent is miscible). The slow diffusion of the poor solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

-

Solvent Layering: Carefully layer a poor solvent on top of a more dense, saturated solution of the compound in a good solvent. Crystals may form at the interface of the two solvents.

-

Part 4: A Glimpse into the Crystal Lattice - The Case of a Close Analogue

While the crystal structure of the title compound remains undetermined, we can gain valuable insights by examining the published crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate .[1][2] This molecule shares the same core 1-methyl-2-oxindole moiety, providing a plausible model for the types of intermolecular interactions that might be present in the crystal lattice of the target acid.

Crystallographic Data for Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.6814 (7) |

| b (Å) | 5.6106 (4) |

| c (Å) | 16.5299 (11) |

| β (°) | 108.713 (2) |

| Volume (ų) | 1026.09 (12) |

| Z | 4 |

| Temperature (K) | 293 |

Intermolecular Interactions and Crystal Packing

The crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate is characterized by a network of weak intermolecular interactions that dictate the overall packing arrangement.[1][2]

-

C—H···O Hydrogen Bonds: Molecules in the crystal are linked by pairs of C—H···O hydrogen bonds, forming inversion dimers.[1][2] These dimers are further connected into ribbons by another set of C—H···O interactions.[1][2]

-

C—H···π Interactions: The ribbons formed by hydrogen bonding are linked into a three-dimensional supramolecular architecture through C—H···π interactions.[1][2]

For the target molecule, this compound, the presence of the carboxylic acid group would introduce a strong hydrogen bond donor (O-H) and acceptor (C=O). This would likely lead to the formation of robust hydrogen-bonded dimers or chains, which would be a dominant feature of its crystal packing.

Part 5: From Diffraction Pattern to Molecular Structure

Once a suitable crystal is obtained, the final stage is the collection and analysis of X-ray diffraction data.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Data Reduction:

-

The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using computational methods (e.g., direct methods or Patterson methods).

-

The initial atomic model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

-

Validation and Deposition:

-

The final structural model is validated using software tools like PLATON and deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

-

Conclusion: A Call to Investigation

The absence of a crystal structure for this compound represents a tangible gap in the chemical literature. This guide has provided a comprehensive roadmap for researchers to address this deficit, from chemical synthesis to the final stages of crystallographic refinement. By following these established protocols, the scientific community can illuminate the solid-state architecture of this promising molecule, paving the way for a deeper understanding of its properties and potential applications.

References

-

Savithri, M. P., Yuvaraj, P. S., Reddy, B. S. R., Raja, R., & SubbiahPandi, A. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o188–o189. [Link]

-

Savithri, M. P., Yuvaraj, P. S., Reddy, B. S. R., Raja, R., & SubbiahPandi, A. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. PubMed. [Link]

Sources

Literature review on synthetic derivatives of oxindole-3-acetic acid

An In-depth Technical Guide to the Synthetic Derivatives of Oxindole-3-Acetic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

The oxindole scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention due to its presence in a wide array of natural products and therapeutically active compounds.[1][2] Among its many derivatives, those incorporating an acetic acid moiety at the 3-position, namely oxindole-3-acetic acid, represent a particularly intriguing class of molecules. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of synthetic derivatives of oxindole-3-acetic acid, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

The Oxindole-3-Acetic Acid Scaffold: A Foundation for Diverse Biological Activity

Oxindole-3-acetic acid is a derivative of indole-3-acetic acid (IAA), a pivotal plant hormone belonging to the auxin class that governs various aspects of plant growth and development.[3][4] The structural modification from an indole to an oxindole core, characterized by the presence of a carbonyl group at the 2-position of the indole ring, imparts distinct chemical properties and opens up new avenues for biological interactions. This seemingly subtle change significantly influences the molecule's reactivity and conformational flexibility, making it a versatile scaffold for the design of novel therapeutic agents.[1]

The chemical reactivity of the oxindole ring system, particularly at the C3 position, allows for a wide range of synthetic modifications.[1] This amenability to chemical derivatization has enabled the generation of extensive libraries of compounds with diverse pharmacological profiles.

Synthetic Strategies for Oxindole-3-Acetic Acid Derivatives

The synthesis of oxindole-3-acetic acid derivatives can be broadly categorized into two main approaches: modification of the pre-formed oxindole-3-acetic acid core and de novo synthesis of the substituted oxindole ring system.

Modification of the Oxindole-3-Acetic Acid Core

This approach utilizes commercially available or readily synthesized oxindole-3-acetic acid as a starting material. The carboxylic acid functional group and the reactive C3 position serve as key handles for introducing chemical diversity.

A common and straightforward modification involves the esterification or amidation of the carboxylic acid group. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents.

Experimental Protocol: Synthesis of Methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

-

Objective: To synthesize the methyl ester of oxindole-3-acetic acid.

-

Reagents and Materials:

-

Oxindole-3-acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of oxindole-3-acetic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate.

-

De Novo Synthesis of Substituted Oxindole-3-Acetic Acid Derivatives

De novo synthesis provides greater flexibility in introducing substituents at various positions of the oxindole ring. Several named reactions are employed for the construction of the core oxindole scaffold.

A notable example is the palladium-mediated cascade Tsuji-Trost reaction followed by Heck coupling.[5] This one-pot synthesis allows for the efficient construction of substituted indole-3-acetic acid derivatives, which can then be oxidized to the corresponding oxindoles.

Workflow for Palladium-Mediated Synthesis

Caption: Palladium-catalyzed cascade synthesis of indole-3-acetic acid derivatives.

Diverse Biological Activities of Oxindole-3-Acetic Acid Derivatives

The structural versatility of oxindole-3-acetic acid derivatives has led to the discovery of a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant number of oxindole derivatives have demonstrated potent anticancer properties.[1][2] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth and differentiation.[6]

Signaling Pathway Inhibition by Oxindole Derivatives

Caption: Inhibition of protein kinase signaling by oxindole derivatives in cancer cells.

Antimicrobial and Antiviral Activity

Oxindole-3-acetic acid derivatives have also emerged as promising antimicrobial and antiviral agents.[1][2] Some compounds have shown significant activity against various bacterial and fungal strains.[7] In the realm of antiviral research, certain derivatives have been identified as potent inhibitors of the human immunodeficiency virus (HIV).[8] These compounds can target different stages of the viral life cycle, such as Tat-mediated viral transcription.[8]

Other Biological Activities

Beyond their anticancer and antimicrobial properties, oxindole-3-acetic acid derivatives have been investigated for a range of other biological activities, including:

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective oxindole-3-acetic acid derivatives. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Key Structural Features Influencing Activity:

| Structural Position | Modification | Impact on Biological Activity |

| N1-position | Substitution with various groups | Can significantly influence potency and selectivity. For example, in aldose reductase inhibitors, substitution at the N1 position was found to be more effective than at the C3 position.[9] |

| C3-position | Introduction of different substituents | Crucial for modulating activity. The nature and size of the substituent can determine the compound's interaction with its biological target. |

| Aromatic Ring | Substitution with electron-donating or electron-withdrawing groups | Can alter the electronic properties of the molecule and affect its binding affinity to the target protein. |

Future Perspectives and Conclusion

The synthetic derivatives of oxindole-3-acetic acid represent a rich and underexplored area of medicinal chemistry. The versatility of the oxindole scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this field will likely focus on:

-

The development of more efficient and stereoselective synthetic methodologies.

-

The exploration of novel biological targets for these compounds.

-

The use of computational modeling and machine learning to guide the design of new derivatives with improved potency and drug-like properties.

References

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. [Link]

-

Oxindole-3-acetic acid | C10H9NO3 | CID 3080590. (n.d.). PubChem. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. (2021). ScienceDirect. [Link]

-

3-Substituted indole: A review. (2019). International Journal of Chemical Studies. [Link]

-

Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. (2018). Frontiers in Marine Science. [Link]

-

One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. (2018). ACS Publications. [Link]

-

Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. (2022). MDPI. [Link]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. (2011). PubMed. [Link]

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers in Chemistry. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

-

Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. (2023). Frontiers in Plant Science. [Link]

- Process of producing indole-3-acetic acids. (1955).

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers. [Link]

-

3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. (2020). ACS Publications. [Link]

-

Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2022). MDPI. [Link]

-

Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. (2023). PubMed. [Link]

-

Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. (2021). RSC Publishing. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. (2021). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 8. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Signal: A Technical Guide to the Discovery and History of Substituted Indole-3-Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) stands as the principal native auxin, a class of phytohormones governing virtually every aspect of plant growth and development. The journey from the conceptualization of a "growth substance" to the elucidation of IAA's structure and the subsequent synthesis of a vast array of substituted analogs is a story of meticulous observation, biochemical investigation, and chemical innovation. This guide provides an in-depth exploration of the historical milestones, key experimental methodologies, and the evolution of our understanding of substituted indole-3-acetic acids. We will delve into the seminal experiments that unveiled the existence of auxins, the chemical synthesis strategies that expanded the auxin toolkit, the structure-activity relationships that define their biological function, and the intricate signaling pathways through which they exert their profound effects.

The Dawn of a Concept: Early Glimpses of a Growth-Promoting Substance

The concept of a chemical messenger governing plant growth emerged from a series of elegant and insightful experiments in the late 19th and early 20th centuries. These foundational studies laid the groundwork for the eventual isolation and identification of indole-3-acetic acid.

Darwin's Observations on Phototropism

In 1881, Charles Darwin and his son Francis published "The Power of Movement in Plants," which detailed their experiments on the phototropism of canary grass (Phalaris canariensis) coleoptiles.[1] They observed that when a coleoptile was exposed to a unilateral light source, it would bend towards the light.[2] Crucially, they discovered that covering the tip of the coleoptile with an opaque cap prevented this bending, even though the bending itself occurred lower down the coleoptile. Conversely, covering the lower portion of the coleoptile did not inhibit the phototropic response. From these observations, the Darwins hypothesized that "some influence is transmitted from the upper to the lower part, causing the latter to bend." This was the first concrete suggestion of a mobile signal in plants responsible for growth regulation.

The "Influence" Crosses a Barrier: Boysen-Jensen's Experiments

Building on the Darwins' work, Peter Boysen-Jensen in 1910 demonstrated that the "influence" was a chemical substance. He decapitated oat (Avena sativa) coleoptiles and inserted a thin piece of mica, an impermeable barrier, into the shaded or illuminated side. When the mica was inserted on the illuminated side, the coleoptile still bent towards the light. However, when inserted on the shaded side, the bending was blocked. This indicated that the growth-promoting influence was a substance that moved down the shaded side of the coleoptile. In a further experiment, he showed that the influence could pass through a permeable gelatin block but not an impermeable one, solidifying the chemical nature of the signal.[1]

Went and the Quantification of Growth: The Avena Curvature Test

The definitive proof and a method for quantifying this growth-promoting substance came from the work of Frits Went in the 1920s.[3] Went decapitated oat coleoptiles and placed their tips on small agar blocks to collect the diffusible growth substance.[4] He then placed these agar blocks asymmetrically on the decapitated coleoptiles in the dark. The coleoptiles subsequently bent, and the degree of curvature was proportional to the amount of the growth substance in the agar block.[2] This elegant bioassay, known as the Avena curvature test , provided the first quantitative method for measuring auxin activity and was instrumental in the subsequent isolation of the active compound.[5]

The Chemical Identity of Auxin: Isolation and the Rise of Synthetic Analogs

The ability to quantify auxin activity spurred a race to identify the chemical nature of this elusive growth substance. This period saw the isolation of indole-3-acetic acid and the synthesis of the first artificial auxins, which would have profound impacts on agriculture and basic research.

The Isolation of Indole-3-Acetic Acid (IAA)

In the early 1930s, the Dutch chemist Frits Kögl and his colleagues isolated a substance from human urine that exhibited high auxin activity in the Avena curvature test.[1] In 1934, they identified this compound as indole-3-acetic acid (IAA).[1] Shortly thereafter, Kenneth V. Thimann confirmed that IAA was a naturally occurring phytohormone in plants.[3] The identification of IAA as the primary natural auxin was a landmark achievement that opened the door to understanding its physiological roles and mechanism of action.

The Advent of Synthetic Auxins

The discovery of IAA's structure prompted chemists to synthesize and test a variety of related compounds for auxin activity. This led to the development of several synthetic auxins, some of which proved to be more potent or stable than IAA. Notable early examples include:

-

Indole-3-butyric acid (IBA): While later found to occur naturally in some plants, IBA was initially synthesized and recognized for its potent root-promoting activity.

-